Fusion Enthalpy and Solid‑Solid Phase Transitions: DSC Comparison with Hexanamide
Heptanamide exhibits a lower fusion enthalpy (16.2 ± 0.2 kJ·mol⁻¹) compared to hexanamide (16.8 ± 0.3 kJ·mol⁻¹) under identical DSC conditions, a difference of 0.6 kJ·mol⁻¹ [1]. Furthermore, Heptanamide undergoes two solid‑solid phase transitions prior to melting (7.5 ± 0.3 kJ·mol⁻¹ at 319 K and 3.4 ± 0.1 kJ·mol⁻¹ at 356.1 K), whereas hexanamide exhibits only one (5.1 ± 0.1 kJ·mol⁻¹ at 306.1 K) [1]. These differences in solid‑state energetics confirm that the C7 chain provides a distinct polymorphic landscape compared to the C6 analog.
| Evidence Dimension | Fusion enthalpy and solid‑solid phase transitions |
|---|---|
| Target Compound Data | Fusion enthalpy: 16.2 ± 0.2 kJ·mol⁻¹ (Tfus 368.6 ± 0.5 K); Solid‑solid transitions: 7.5 ± 0.3 kJ·mol⁻¹ (319 ± 0.8 K) and 3.4 ± 0.1 kJ·mol⁻¹ (356.1 ± 0.2 K) |
| Comparator Or Baseline | Hexanamide (C6): Fusion enthalpy 16.8 ± 0.3 kJ·mol⁻¹ (Tfus 372.4 ± 1.4 K); Solid‑solid transition 5.1 ± 0.1 kJ·mol⁻¹ (306.1 ± 0.2 K) |
| Quantified Difference | Fusion enthalpy: 0.6 kJ·mol⁻¹ lower for Heptanamide; Solid‑solid transitions: Heptanamide exhibits two distinct transitions vs. one for hexanamide |
| Conditions | Differential scanning calorimetry (DSC); heating rate unspecified; temperature range covering solid‑solid and fusion events |
Why This Matters
Differentiation in solid‑state energetics directly impacts crystallization behavior, melting point depression in mixtures, and the design of formulations where thermal history influences performance.
- [1] Gutterman, A., Rath, N., & Chickos, J. (2013). Validation of the Vaporization Enthalpies of Some Simple Aliphatic Amides and Their Use in the Evaluation of the Vaporization Enthalpy of Valpromide and Valnoctamide. Journal of Chemical & Engineering Data, 58(3), 749–757. https://doi.org/10.1021/je3012452 View Source
